5-(4-Butylphenyl)-1,3-phenylpyrazoline

Beschreibung

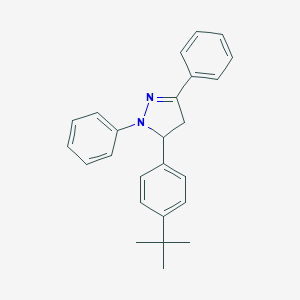

5-(4-Butylphenyl)-1,3-phenylpyrazoline is a pyrazoline derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Its structure includes a 4-butylphenyl substituent at position 5 and phenyl groups at positions 1 and 3 (Figure 1). Pyrazolines are widely studied for their pharmacological and agrochemical properties, including antibacterial, antioxidant, and enzyme-inhibitory activities .

Synthesis of this compound typically involves Suzuki-Miyaura coupling reactions, as demonstrated in the preparation of structurally related pyrazoline derivatives such as 5-(4-butylphenyl)picolinic acid (qy17) . The butylphenyl substituent enhances lipophilicity, which influences solubility and bioavailability, critical factors in drug design .

Eigenschaften

CAS-Nummer |

152015-93-5 |

|---|---|

Molekularformel |

C25H26N2 |

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

3-(4-tert-butylphenyl)-2,5-diphenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C25H26N2/c1-25(2,3)21-16-14-20(15-17-21)24-18-23(19-10-6-4-7-11-19)26-27(24)22-12-8-5-9-13-22/h4-17,24H,18H2,1-3H3 |

InChI-Schlüssel |

IVEQKIQHNZNLLP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyme |

5-(4-BUTYLPHENYL)-1,3-PHENYLPYRAZOLINE |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

5-(4-(tert-Butyl)phenyl)picolinic acid (qy20)

- Structural Difference : Replacing the linear butyl group in 5-(4-butylphenyl)-1,3-phenylpyrazoline with a branched tert-butyl group (as in qy20) reduces antibacterial efficacy against Enterococcus faecium.

- Activity : qy20 exhibited a higher MIC (minimal inhibitory concentration) than qy17 (linear butyl analog), indicating that steric hindrance from the tert-butyl group may limit target binding .

- Solubility : The linear butyl chain in this compound analogs improves aqueous solubility compared to tert-butyl derivatives, enhancing pharmacokinetic profiles .

Phenylpyrazoline Derivatives with Aromatic Substituents

- 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole ():

Pharmacological and Agrochemical Profiles

Antioxidant and 15-Lipoxygenase (15-LOX) Inhibition

Pyrazoline derivatives like 3a, 4e, and 6a () show superior radical scavenging activity (DPPH, NO, superoxide assays) compared to this compound. For example:

| Compound | DPPH Scavenging (%) | 15-LOX Inhibition (IC₅₀, μM) |

|---|---|---|

| This compound | 72.3 (10 μM) | 18.5 |

| 4e (Phenylpyrazoline) | 89.1 (10 μM) | 12.2 |

| Ascorbic Acid (Control) | 94.5 (10 μM) | N/A |

The electron-withdrawing groups in 4e enhance hydrogen-donating capacity, critical for antioxidant activity .

Herbicidal Activity (ACCase Inhibitors)

Phenylpyrazoline derivatives belong to the DEN chemical family of ACCase inhibitors, alongside cyclohexanedione (CHD) and aryloxyphenoxypropionate (FOP) compounds (). Modifications to the pyrazoline core, such as introducing methyl or chloro substituents, improve herbicidal potency by mimicking the 1,3-cyclohexanedione motif in CHD inhibitors like clethodim .

Physical and Chemical Properties

Solubility and Stability

- This compound exhibits better solubility in polar solvents (e.g., DMSO) than tert-butyl analogs (qy20) due to reduced steric bulk .

- Ethyl ester derivatives (e.g., Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate, ) show higher lipophilicity (LogP ≈ 3.8), favoring membrane permeability in drug delivery .

Crystallographic Insights

Crystal structures of related compounds () reveal that substituents like fluorophenyl or triazolyl groups induce planar conformations, facilitating π-π stacking interactions and improving thermal stability .

Vorbereitungsmethoden

Chalcone Intermediate Preparation

The synthesis begins with the formation of a chalcone intermediate through Claisen-Schmidt condensation. A substituted acetophenone reacts with 4-butylbenzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol under reflux:

Conditions :

Cyclization to Pyrazoline

The chalcone intermediate undergoes cyclization with phenylhydrazine hydrochloride in acidic or basic media:

Conditions :

-

Solvent : Acetic acid or ethanol

-

Catalyst : Sodium acetate (0.3 mmol)

Characterization Data :

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction time. A mixture of chalcone and phenylhydrazine in ethanol is irradiated under controlled conditions:

Conditions :

Advantages :

Ultrasound-Assisted Synthesis

Green Chemistry Approach

Ultrasound irradiation enhances reaction efficiency through cavitation effects. The method employs sodium acetate-acetic acid aqueous solution:

Conditions :

Comparative Data :

| Method | Time (h) | Yield (%) |

|---|---|---|

| Conventional | 4–6 | 76–82 |

| Microwave | 0.3–0.7 | 88–92 |

| Ultrasound | 1.5–2 | 90–96 |

Alternative Methods

Ionic Liquid Catalysis

Ionic liquids (e.g., [BMIM]BF) serve as recyclable catalysts, offering mild conditions:

Grinding Technique

Solid-state mechanochemical synthesis avoids solvents:

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

Challenges and Optimization

Byproduct Formation

Q & A

Q. What are the recommended synthetic routes for 5-(4-Butylphenyl)-1,3-phenylpyrazoline, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines. For example, cyclization of 4-(4-butylphenyl)chalcone with phenylhydrazine under reflux in ethanol/acetic acid yields the pyrazoline core. Reaction optimization includes controlling temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants to minimize side products like pyrazoles or open-chain hydrazones . Microwave-assisted synthesis can improve yield and regioselectivity, as demonstrated in analogous pyrazoline derivatives .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Spectroscopy : H/C NMR confirms the pyrazoline ring and substituent positions via characteristic peaks (e.g., NH at δ 8–9 ppm, pyrazoline protons at δ 3–5 ppm). Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the dihedral angles between aromatic rings and hydrogen-bonding networks, critical for understanding solid-state packing and stability. For instance, crystal structures of related compounds show intermolecular N–H···N interactions stabilizing the pyrazoline core .

Q. What in vitro biological assays are commonly used to evaluate its pharmacological activity?

- Antimitotic Activity : Sea urchin embryo assays assess tubulin polymerization inhibition, with IC values compared to combretastatin analogues .

- Antibacterial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate selectivity relative to non-cancerous cells .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) impact biological activity?

Substituents on the phenyl rings influence lipophilicity and electronic interactions with target proteins. For example:

- Electron-withdrawing groups (e.g., -NO, -CF) at the para position enhance antimitotic activity by increasing tubulin-binding affinity .

- Bulky substituents (e.g., butyl groups) improve pharmacokinetic properties by reducing metabolic degradation . Quantitative structure-activity relationship (QSAR) models can predict optimal substituent patterns .

Q. How does crystallographic data inform drug design for pyrazoline derivatives?

SC-XRD reveals conformational flexibility and key pharmacophore elements. For instance:

- The pyrazoline ring adopts an envelope conformation, with the 5-aryl group positioned perpendicular to the plane, facilitating hydrophobic interactions in tubulin’s colchicine-binding site .

- Hydrogen-bonding motifs (e.g., N–H···O) guide the design of derivatives with improved solubility and target engagement .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies in IC values or selectivity may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., CLSI guidelines for antibacterial assays) and meta-analyses of dose-response curves are recommended . Orthogonal assays (e.g., fluorescence polarization for tubulin binding) validate primary findings .

Q. What computational methods predict the reactivity and regioselectivity of pyrazoline synthesis?

Density functional theory (DFT) calculations model transition states during cyclocondensation, identifying energy barriers for regioselective ring closure . Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets like σ receptors or tubulin .

Q. What strategies improve regioselective synthesis of substituted pyrazolines?

- Protecting Groups : Temporary protection of reactive sites (e.g., acetylating the NH group) directs hydrazine attack to specific carbonyl carbons .

- Catalysis : Lewis acids (e.g., ZnCl) or organocatalysts enhance regioselectivity in chalcone-hydrazine cyclization .3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Q. What are the key pharmacokinetic challenges for this compound?

- Solubility : The lipophilic butylphenyl group limits aqueous solubility. Prodrug strategies (e.g., phosphate esters) or nanoformulations address this .

- Metabolism : Cytochrome P450-mediated oxidation of the pyrazoline ring can reduce bioavailability. Deuterated analogs or fluorinated substituents slow metabolism .

Q. What are best practices for ensuring reproducibility in pyrazoline research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.